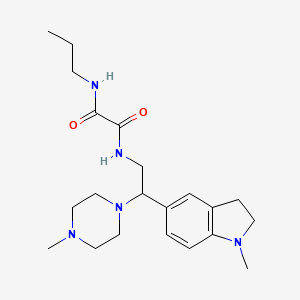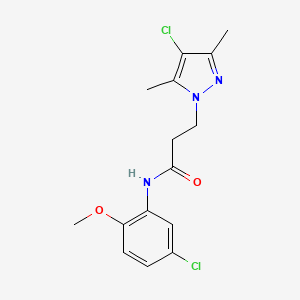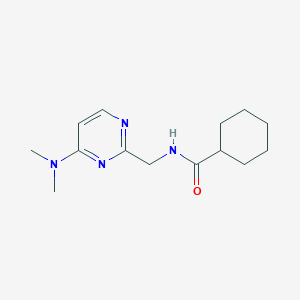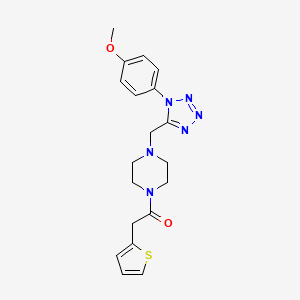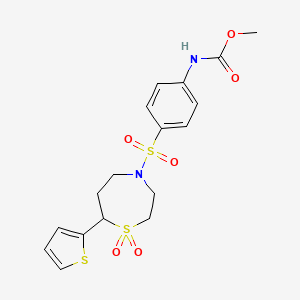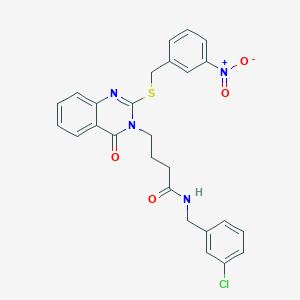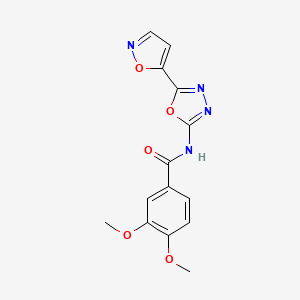![molecular formula C18H13BrN2O2S B2788480 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872209-37-5](/img/structure/B2788480.png)
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a complex organic molecule that contains several functional groups and rings, including a chromeno[2,3-d]pyrimidine ring, a phenyl group, a thione group, and methoxy and bromo substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving cyclization and substitution . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromo group might make it susceptible to nucleophilic substitution reactions, while the thione group could potentially undergo redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar methoxy group and the nonpolar phenyl and pyrimidine rings .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione:
Anticancer Activity
Research has shown that compounds containing the chromeno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. The presence of bromine and methoxy groups enhances the compound’s ability to inhibit cancer cell proliferation by interfering with DNA replication and inducing apoptosis in cancer cells .
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity against a variety of bacterial and fungal strains. The thione group in the structure is particularly effective in disrupting microbial cell walls and inhibiting their growth .
Antioxidant Potential
The chromeno[2,3-d]pyrimidine derivatives are known for their strong antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have indicated that this compound can significantly reduce inflammation. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Applications
The compound has shown promise in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and its antioxidant properties help in protecting neuronal cells from damage .
Antiviral Activity
Recent research suggests that this compound may possess antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins, making it a potential candidate for antiviral drug development .
Antidiabetic Effects
The compound has been studied for its potential antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels, which is beneficial for managing diabetes and its complications .
Analgesic Properties
This compound also exhibits analgesic properties, making it useful in pain management. It works by modulating pain pathways and reducing the perception of pain .
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-bromo-9-methoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-22-14-9-12(19)7-11-8-13-17(23-15(11)14)20-16(21-18(13)24)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVVLZXUQOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

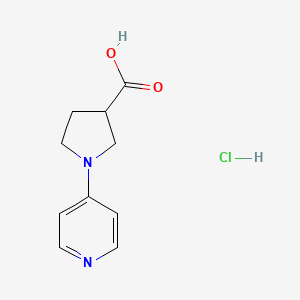
![5'-bromo-N-(cyanomethyl)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxamide](/img/structure/B2788401.png)
![Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2788402.png)
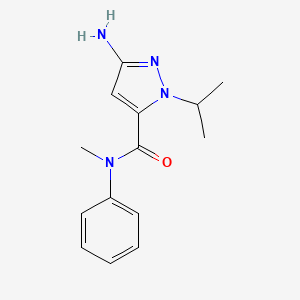

![2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide](/img/structure/B2788405.png)
